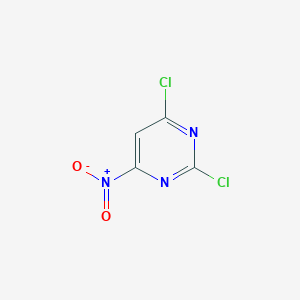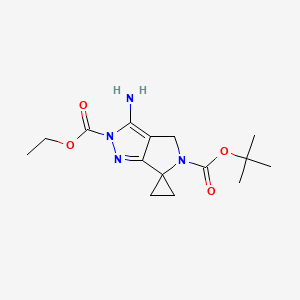
4-(3-Chloro-4-fluorophenyl)-2-hydrazinylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-4-fluorophenyl)-2-hydrazinylthiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to the thiazole ring, along with a hydrazinyl group at the 2-position. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. The reaction involves the condensation of a substituted thiourea with an α-halo ketone in the presence of a base. For this compound, the precursors are 3-chloro-4-fluorophenylthiourea and an appropriate α-halo ketone.
-
Step 1: Preparation of 3-chloro-4-fluorophenylthiourea
- React 3-chloro-4-fluoroaniline with thiocarbonyldiimidazole to form 3-chloro-4-fluorophenylthiourea.
- Reaction conditions: Solvent (e.g., ethanol), temperature (room temperature to reflux), and reaction time (several hours).
-
Step 2: Hantzsch Thiazole Synthesis
- Condense 3-chloro-4-fluorophenylthiourea with an α-halo ketone (e.g., α-bromoacetophenone) in the presence of a base (e.g., sodium ethoxide).
- Reaction conditions: Solvent (e.g., ethanol), temperature (reflux), and reaction time (several hours).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄); solvent (e.g., water or acetic acid); temperature (room temperature to reflux).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄); solvent (e.g., ethanol or tetrahydrofuran); temperature (room temperature to reflux).
Substitution: Nucleophiles (e.g., amines, thiols); solvent (e.g., ethanol or dimethylformamide); temperature (room temperature to reflux).
Major Products Formed
Oxidation: Corresponding oxides of the thiazole ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiazole derivatives with new functional groups replacing chlorine or fluorine.
Aplicaciones Científicas De Investigación
4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole has diverse applications in scientific research, including:
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, where its unique chemical properties can enhance the efficacy and stability of active ingredients.
Mecanismo De Acción
The mechanism of action of 4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosinase, which plays a role in melanin production. By binding to the active site of the enzyme, the compound prevents the oxidation of L-tyrosine and L-DOPA, thereby reducing melanin synthesis. This mechanism is of interest in developing treatments for skin pigmentation disorders and neurodegenerative diseases like Parkinson’s disease .
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-(3-chloro-4-fluorophenyl)-1,3-thiazole
Uniqueness
4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole is unique due to the presence of both the hydrazinyl and thiazole functional groups, which confer distinct chemical reactivity and biological activity. The combination of chlorine and fluorine atoms enhances its electrophilicity and potential for forming strong interactions with biological targets, making it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C9H7ClFN3S |
|---|---|
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7ClFN3S/c10-6-3-5(1-2-7(6)11)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
Clave InChI |
SAMNYOAVYUDYIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CSC(=N2)NN)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)








![4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11766901.png)

![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one](/img/structure/B11766919.png)
